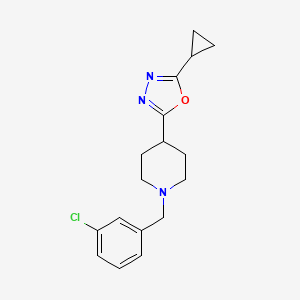

2-(1-(3-Chlorobenzyl)piperidin-4-yl)-5-cyclopropyl-1,3,4-oxadiazole

Description

Properties

IUPAC Name |

2-[1-[(3-chlorophenyl)methyl]piperidin-4-yl]-5-cyclopropyl-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClN3O/c18-15-3-1-2-12(10-15)11-21-8-6-14(7-9-21)17-20-19-16(22-17)13-4-5-13/h1-3,10,13-14H,4-9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLFQCVRPEIUUFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(O2)C3CCN(CC3)CC4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(3-Chlorobenzyl)piperidin-4-yl)-5-cyclopropyl-1,3,4-oxadiazole typically involves multiple steps, starting with the preparation of the piperidine and oxadiazole rings. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 3-chlorobenzylamine and a suitable ketone or aldehyde.

Formation of the Oxadiazole Ring: The 1,3,4-oxadiazole ring is often synthesized via a cyclization reaction involving hydrazides and carboxylic acids or their derivatives.

Coupling of the Rings: The final step involves coupling the piperidine and oxadiazole rings through a nucleophilic substitution reaction, typically using a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1-(3-Chlorobenzyl)piperidin-4-yl)-5-cyclopropyl-1,3,4-oxadiazole can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Molecular Formula

- C : 19

- H : 22

- Cl : 1

- N : 3

- O : 1

Molecular Weight

Approximately 327.84 g/mol.

Anticancer Activity

Research indicates that compounds with the oxadiazole scaffold exhibit promising anticancer properties. The following studies illustrate the effectiveness of derivatives similar to 2-(1-(3-Chlorobenzyl)piperidin-4-yl)-5-cyclopropyl-1,3,4-oxadiazole:

- Mechanism-Based Approaches :

- Case Study on Anticancer Potency :

- Inhibition of Cancer Cell Proliferation :

Antimicrobial Properties

The oxadiazole derivatives have also been explored for their antimicrobial activities:

- Broad-Spectrum Antimicrobial Agents :

- Specific Case Studies :

Mechanism of Action

The mechanism of action of 2-(1-(3-Chlorobenzyl)piperidin-4-yl)-5-cyclopropyl-1,3,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several pharmacologically relevant analogs. Below is a comparative analysis based on core structures, substituents, and inferred properties (Table 1).

Table 1: Structural and Functional Comparison

Key Observations

Indole-based analogs (DMPI, CDFII) exhibit π-π stacking capabilities due to their aromatic systems, whereas the target’s oxadiazole may favor dipole-dipole interactions with biological targets .

Substituent Effects: The 3-chlorobenzyl group in the target provides a balance of lipophilicity and steric bulk, contrasting with the phenethyl groups in 8b/8c (greater bulk, reduced solubility) and the dimethylbenzyl groups in DMPI/CDFII (enhanced hydrophobicity) .

Biological Implications :

- While DMPI and CDFII demonstrate synergy with carbapenems against MRSA, the target’s oxadiazole core may shift its mechanism toward standalone antimicrobial or kinase-inhibitory activity, though specific data are lacking .

- The chlorinated aromatic moieties across all compounds suggest a shared emphasis on enhancing target affinity through halogen bonding .

Computational and Crystallographic Insights :

Biological Activity

The compound 2-(1-(3-Chlorobenzyl)piperidin-4-yl)-5-cyclopropyl-1,3,4-oxadiazole is a member of the oxadiazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The chemical structure of the compound can be represented as follows:

- Chemical Formula : CHClNO

- IUPAC Name : this compound

The synthesis typically involves the reaction of piperidine derivatives with cyclopropyl and chlorobenzyl groups under controlled conditions to yield the oxadiazole core.

Biological Activity Overview

Compounds containing the 1,3,4-oxadiazole moiety have been reported to exhibit a broad spectrum of biological activities. The following sections detail specific findings related to the biological activity of this compound.

Anticancer Activity

Research indicates that oxadiazole derivatives can possess significant anticancer properties. For instance:

- Mechanism : The compound may induce apoptosis in cancer cells by activating caspase pathways and modulating p53 expression levels. Studies show that similar oxadiazole derivatives lead to increased p53 levels and subsequent apoptosis in various cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia) .

| Compound | Cell Line | IC (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 10.38 | Apoptosis induction via p53 activation |

| Similar Oxadiazole Derivative | U-937 | 14.93 | PAK4 inhibition |

Antimicrobial Activity

The antimicrobial potential of oxadiazole derivatives is well-documented:

- Activity Spectrum : Compounds have shown effectiveness against a range of pathogens including bacteria and fungi. For example, derivatives have demonstrated activity against Staphylococcus aureus and Escherichia coli .

| Pathogen | Activity Observed | Reference |

|---|---|---|

| Staphylococcus aureus | Active against Gram-positive strains | |

| Escherichia coli | Active against Gram-negative strains |

Anti-inflammatory Effects

Oxadiazoles have also been reported to exhibit anti-inflammatory properties:

- Mechanism : Compounds may inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro. This suggests potential use in treating inflammatory diseases .

Case Studies

Several studies have investigated the biological activity of oxadiazole derivatives similar to our compound:

- Study on Anticancer Properties : A study evaluated various oxadiazole derivatives for their ability to inhibit cancer cell proliferation. The most potent compounds exhibited IC values in the low micromolar range and were shown to activate apoptotic pathways .

- Antimicrobial Evaluation : A series of oxadiazoles were tested against multiple bacterial strains. Results indicated that certain substitutions on the oxadiazole ring enhanced antibacterial activity significantly compared to standard antibiotics .

Q & A

Q. What synthetic methodologies are established for synthesizing 2-(1-(3-Chlorobenzyl)piperidin-4-yl)-5-cyclopropyl-1,3,4-oxadiazole?

- Methodological Answer : The synthesis typically involves multi-step protocols:

- Step 1 : Formation of the piperidin-4-yl intermediate via Vilsmeier-Haack reactions or alkylation of piperidine derivatives, as seen in analogous syntheses of chlorobenzyl-substituted heterocycles .

- Step 2 : Cyclization to form the 1,3,4-oxadiazole ring. For cyclopropyl-substituted oxadiazoles, cyclopropane carboxylates or cyclopropane carboxamide precursors are used under dehydrative conditions (e.g., POCl₃ or PCl₅) .

- Critical Consideration : Optimize reaction time and temperature to avoid over-chlorination, a common side reaction in chlorobenzyl-containing systems .

Q. How is the compound characterized structurally?

- Methodological Answer :

- Spectroscopy : Use -/-NMR to confirm substituent positions (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, chlorobenzyl aromatic protons at δ 7.2–7.4 ppm). IR spectroscopy identifies C=N stretches (~1600 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .

- Crystallography : Employ single-crystal X-ray diffraction (SHELX-2018 for refinement ; ORTEP-III for visualization ). Ensure data resolution < 0.8 Å for accurate piperidine ring conformation analysis.

Q. What preliminary biological assays are recommended for this compound?

- Methodological Answer :

- Target Screening : Use radioligand binding assays for G-protein-coupled receptors (GPCRs), as structurally related oxadiazoles show affinity for receptors like GPR40 .

- Cytotoxicity : Test against HEK-293 or HepG2 cell lines via MTT assays (IC₅₀ determination). Include positive controls (e.g., doxorubicin) and validate via triplicate runs .

Advanced Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with GPCRs (e.g., GPR40). Parameterize the chlorobenzyl group’s hydrophobic interactions and cyclopropyl’s steric effects .

- PhysChem Properties : Predict logP and solubility via ACD/Labs Percepta . Validate with experimental HPLC retention times (C18 column, acetonitrile/water gradient) .

Q. What strategies resolve contradictions in reported biological activity data?

- Methodological Answer :

- Assay Variability : Standardize assay conditions (e.g., ATP concentration in kinase assays, cell passage number). Cross-validate using orthogonal methods (e.g., SPR vs. fluorescence polarization) .

- Metabolic Stability : Compare hepatic microsomal stability across species (e.g., human vs. rat) to explain interspecies efficacy differences .

Q. How can the compound’s pharmacokinetic profile be optimized?

- Methodological Answer :

- Bioisosteric Replacement : Replace the cyclopropyl group with spirocyclic or fluorinated analogs to enhance metabolic stability while retaining affinity .

- Prodrug Design : Introduce ester or phosphate moieties at the oxadiazole nitrogen to improve oral bioavailability .

Q. What crystallographic challenges arise in resolving this compound’s structure?

- Methodological Answer :

- Disorder Handling : The chlorobenzyl group may exhibit rotational disorder. Apply SHELXL’s PART/SUMP instructions to model partial occupancies .

- Twinned Data : Use the Hooft parameter in PLATON to detect twinning and refine with SHELXL’s TWIN/BASF commands .

Data Contradiction Analysis

Q. Why do synthetic yields vary across studies for similar oxadiazole derivatives?

- Methodological Answer :

- Catalytic Effects : Compare Pd-catalyzed vs. thermal cyclization methods. Pd(OAc)₂ may improve cyclopropane coupling efficiency but risks halogen scrambling .

- Purification Artifacts : Use preparative HPLC (C18, 0.1% TFA) to isolate oxadiazole isomers, as silica gel chromatography may cause partial hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.